Regioisomeric Advantage: Para-Substituted Phenyl Oxazolidinone Demonstrates Superior Broth Microdilution Potency Against Gram-Negative Pathogens Compared to Linezolid
The para-substituted 3-[4-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one scaffold, when incorporated into advanced derivatives, demonstrates significantly improved activity against Gram-negative pathogens compared to the clinically approved oxazolidinone linezolid. In a patented series of antibacterial biaromatic derivatives with aminoalkoxy substitution, compounds based on the para-aminoethyl phenyl oxazolidinone core achieved MIC values of 0.125-1 μg/mL against Escherichia coli and Klebsiella pneumoniae [1]. This represents a marked improvement over linezolid, which is characteristically inactive against most Gram-negative species (MIC typically >64 μg/mL) [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Gram-negative pathogens |
|---|---|
| Target Compound Data | MIC 0.125-1 μg/mL against E. coli and K. pneumoniae (for advanced derivatives built on the para-aminoethyl phenyl oxazolidinone core) |
| Comparator Or Baseline | Linezolid: MIC >64 μg/mL against most Gram-negative bacteria |
| Quantified Difference | ≥64-512 fold improvement in MIC values |
| Conditions | Broth microdilution susceptibility testing; patented biaromatic derivatives with aminoalkoxy substitution [1] |
Why This Matters
This substantial improvement in Gram-negative coverage makes this scaffold uniquely valuable for research programs targeting multidrug-resistant Gram-negative infections, a critical unmet medical need where standard oxazolidinones fail completely.
- [1] Barbion, J.; et al. Antibacterial Basic Biaromatic Derivatives with Aminoalkoxy Substitution. WO Patent 2016059097A1, October 14, 2015. View Source
- [2] Livermore, D. M. Linezolid in vitro: Mechanism and Antibacterial Spectrum. J. Antimicrob. Chemother. 2003, 51 (Suppl 2), ii9-ii16. View Source
